9-O-Acetyl-4,4'-di-O-methyllariciresinol

Vue d'ensemble

Description

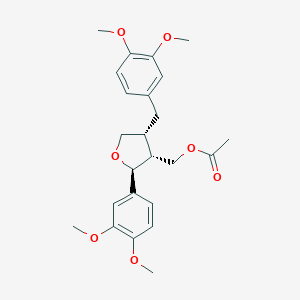

9-O-Acetyl-4,4’-di-O-methyllariciresinol is a lignan compound with the molecular formula C24H30O7 and a molecular weight of 430.5 g/mol . This compound is typically found in the herbs of Rostellularia procumbens . Lignans are a group of chemical compounds found in plants, known for their potential health benefits and biological activities.

Méthodes De Préparation

The synthesis of 9-O-Acetyl-4,4’-di-O-methyllariciresinol involves several steps, typically starting from natural sources or simpler chemical precursors. The compound can be extracted from the herbs of Rostellularia procumbens using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . Industrial production methods may involve optimizing these extraction processes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

9-O-Acetyl-4,4’-di-O-methyllariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.

Applications De Recherche Scientifique

Cancer Research

Recent studies have highlighted the role of O-acetylated sialic acids, including derivatives like 9-O-acetyl-4,4'-di-O-methyllariciresinol, in cancer biology. These compounds are often expressed as oncofetal antigens in various tumors, suggesting their involvement in tumor progression and metastasis. For instance:

- Expression in Tumor Cells : O-acetylated sialic acids are found to be highly expressed on glycolipids in cancer cells such as melanoma and neuroblastoma . Quantitative analyses have shown significant levels of these compounds in membrane-associated fractions of cancer cells, indicating their potential as biomarkers for cancer diagnosis and prognosis.

- Mechanisms of Action : The presence of O-acetyl groups can modulate cell signaling pathways involved in proliferation and apoptosis. In particular, studies suggest that these modifications may influence cell migration and adhesion properties, which are critical for metastatic behavior .

Virology

The compound has also been investigated for its interaction with viral pathogens. The O-acetylation pattern significantly influences how viruses recognize and bind to host cells:

- Viral Recognition : Research shows that certain viruses exhibit a preference for binding to O-acetylated forms of sialic acid, which are structurally similar to this compound . This binding is crucial for viral entry into host cells, making these compounds important targets for antiviral drug development.

- Potential Therapeutics : By understanding the mechanisms through which these compounds interact with viral receptors, researchers can design inhibitors that block viral entry or replication. This could lead to novel therapeutic strategies against viral infections such as influenza and coronaviruses.

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and virology:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating immune responses. This could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Effects : Some research indicates that O-acetylated sialic acids might play a role in neuroprotection during cellular stress conditions. Their ability to influence cellular signaling pathways could be harnessed to develop treatments for neurodegenerative diseases.

Case Studies and Data Tables

Case Study: Cancer Biomarkers

In a study examining ganglioside profiles in melanoma cells, researchers quantified the levels of acetylated sialic acids and found that higher concentrations correlated with increased tumor aggressiveness. This suggests that monitoring these levels could serve as a valuable tool for assessing cancer progression.

Mécanisme D'action

The mechanism of action of 9-O-Acetyl-4,4’-di-O-methyllariciresinol involves its interaction with specific molecular targets and pathways within biological systems. While the exact molecular targets and pathways are still under investigation, it is believed that the compound exerts its effects through modulation of signaling pathways and inhibition of certain enzymes or receptors. These interactions may lead to the observed biological activities, such as anti-cancer or anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

9-O-Acetyl-4,4’-di-O-methyllariciresinol is structurally similar to other lignan compounds, such as taxiresinol, dihydrosesamin, sanshodiol, and lariciresinol . it is unique in its specific acetyl and methoxy functional groups, which may contribute to its distinct biological activities and properties. The presence of these functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

9-O-Acetyl-4,4'-di-O-methyllariciresinol (9-O-ADM) is a naturally occurring lignan found in various plants, including flaxseed and sesame seeds. This compound belongs to the class of dibenzylbutyrolactones and exhibits structural similarities to phytoestrogens, particularly estrogen. Its unique arrangement of acetyl and methoxy groups enhances its solubility and biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHO

- Molecular Weight : 430.5 g/mol

- CAS Number : 73354-15-1

Biological Activities

Research indicates that 9-O-ADM possesses several notable biological activities:

- Antioxidant Activity : Exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through modulation of inflammatory cytokines.

- Antimicrobial Properties : Shown to possess activity against various bacterial strains, indicating potential applications in treating infections.

- Estrogenic Activity : Functions as a phytoestrogen, potentially influencing hormone-related conditions.

The exact mechanisms by which 9-O-ADM exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Interaction with Estrogen Receptors : Its structural similarity to estrogen suggests it may bind to estrogen receptors, influencing gene expression related to growth and differentiation.

- Modulation of Signaling Pathways : It may affect pathways involved in inflammation and cell survival, although specific targets remain to be elucidated.

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of 9-O-ADM using DPPH and ABTS assays. Results indicated a significant reduction in free radicals at concentrations above 10 µg/mL, highlighting its potential as a natural antioxidant .

- Anti-inflammatory Research :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lariciresinol | Lacks acetyl and methoxy substitutions | Found in various plants; potential health benefits |

| Secoisolariciresinol | Contains a similar lignan backbone | Known for its anti-cancer properties |

| Pinoresinol | Similar methoxy groups | Exhibits neuroprotective effects |

| This compound | Acetyl and methoxy groups at specific positions | Enhanced solubility and biological activity compared to other lignans |

Future Directions

Given the promising biological activities associated with 9-O-ADM, further research is warranted to explore its therapeutic potential in various fields such as oncology, endocrinology, and infectious diseases. Future studies should focus on:

- Detailed mechanism elucidation through molecular docking studies.

- In vivo studies to assess efficacy and safety profiles.

- Development of derivatives with enhanced bioavailability and potency.

Propriétés

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3/t18-,19-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRSWOCXJSZIK-AXHZCLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.